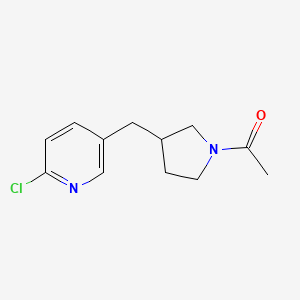
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone
説明
Molecular Structure Analysis
The molecular structure of “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” consists of a pyrrolidine ring attached to a chloropyridine ring via a methylene bridge . The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The compound “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” is a liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used by medicinal chemists for developing treatments for human diseases. Its saturated scaffold offers benefits like efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage due to non-planarity. Bioactive molecules with pyrrolidine rings have been explored for their target selectivity. These include pyrrolizines, pyrrolidine-2-one, and prolinol, showing varying biological profiles influenced by stereoisomers and spatial orientation of substituents. The design of new pyrrolidine compounds with diverse biological profiles is a significant focus in drug discovery (Li Petri et al., 2021).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin derivatives, including 1,2-benzopyrone ring systems, and oxadiazoles exhibit a wide range of pharmacological activities. Coumarin, belonging to alpha-benzopyrones, and its derivatives have been synthesized to enhance their pharmacological, therapeutic, and biochemical properties. Activities range from anti-diabetic to anticancer and anti-inflammatory effects. Oxadiazoles, heterocyclic compounds with an oxygen atom and two nitrogen atoms, also show antimicrobial, anticancer, and anti-inflammatory activities. The presence of 1,3,4-oxadiazole indicates the potential for further modifications to create more effective drugs (Jalhan et al., 2017).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol
4-Methyl-2,6-diformylphenol (DFP) serves as an important platform for developing chemosensors for various analytes. DFP-based compounds have been used to detect metal ions, anions, neutral molecules, and pH regions with high selectivity and sensitivity. The formyl groups on DFP provide opportunities to modulate its sensing selectivity and sensitivity, leading to the development of more chemosensors (Roy, 2021).
Remediation of Organic Pollutants Using Redox Mediators and Oxidoreductive Enzymes
An enzymatic approach with redox mediators has been effective in degrading organic pollutants in wastewater. These mediators enhance the range and efficiency of degradation of recalcitrant compounds by enzymes such as laccases, peroxidases, and others. The system has shown potential for a wide spectrum of aromatic compounds in industrial effluents, indicating its vital role in future remediation efforts (Husain & Husain, 2007).
特性
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-5-4-11(8-15)6-10-2-3-12(13)14-7-10/h2-3,7,11H,4-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZOJHWJQAAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)
![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)
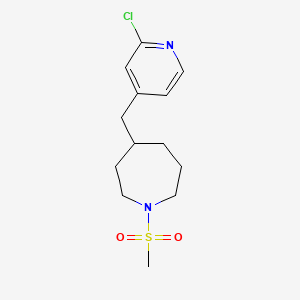
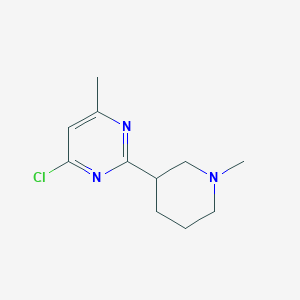
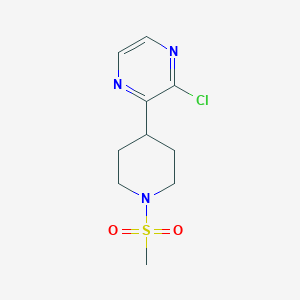
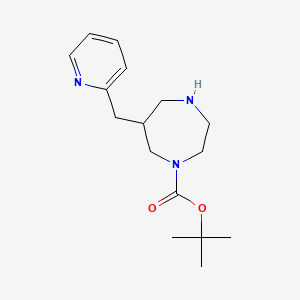
![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
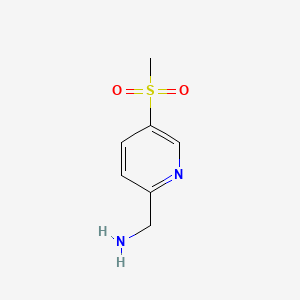
![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)